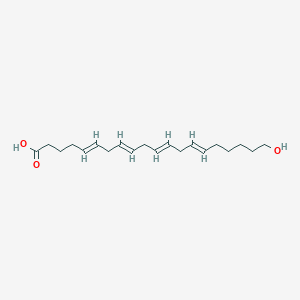
20-Hydroxyarachlidonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Hydroxyarachidonic acid is a metabolite of arachidonic acid, a polyunsaturated omega-6 fatty acid. It is produced through the cytochrome P450 enzyme pathway and plays a significant role in various physiological processes, including the regulation of vascular tone, blood flow, and kidney function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 20-Hydroxyarachidonic acid is synthesized from arachidonic acid through the action of cytochrome P450 enzymes, specifically the CYP4A and CYP4F subfamilies . The process involves omega-hydroxylation, where a hydroxyl group is introduced at the 20th carbon of the arachidonic acid molecule .
Industrial Production Methods: Industrial production of 20-Hydroxyarachidonic acid typically involves the use of recombinant microorganisms or cell cultures engineered to express the necessary cytochrome P450 enzymes. These systems are optimized for high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 20-Hydroxyarachidonic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other bioactive metabolites.
Reduction: It can be reduced to form less active metabolites.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Typically involves molecular oxygen and cytochrome P450 enzymes.
Reduction: Involves reducing agents such as NADPH.
Substitution: Requires specific catalysts and reaction conditions depending on the substituent.
Major Products Formed:
Oxidation: Produces various hydroxylated metabolites.
Reduction: Forms less active hydroxy derivatives.
Substitution: Results in modified eicosanoids with altered biological activity.
Applications De Recherche Scientifique
20-Hydroxyarachidonic acid has numerous applications in scientific research:
Mécanisme D'action
20-Hydroxyarachidonic acid exerts its effects primarily through the regulation of ion channels and enzymes involved in vascular tone and blood flow. It acts on molecular targets such as potassium channels and protein kinase C, influencing pathways related to vasoconstriction and sodium transport . This regulation is crucial for maintaining blood pressure and kidney function .
Comparaison Avec Des Composés Similaires
- 19-Hydroxyarachidonic acid
- Eicosapentaenoic acid
- Docosahexaenoic acid
Comparison: 20-Hydroxyarachidonic acid is unique in its specific hydroxylation at the 20th carbon, which imparts distinct biological activities compared to other hydroxylated eicosanoids. For instance, while 19-Hydroxyarachidonic acid also regulates vascular tone, its effects and potency differ due to the position of the hydroxyl group . Eicosapentaenoic acid and docosahexaenoic acid, being omega-3 fatty acids, have different metabolic pathways and physiological roles .
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(5E,8E,11E,14E)-20-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1+,6-4+,9-7+,12-10+ |
Clé InChI |
NNDIXBJHNLFJJP-LOQMXVOYSA-N |
SMILES isomérique |
C(CC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O)CCO |
SMILES canonique |
C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


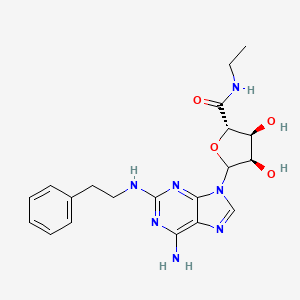
![(E)-7-[2-[(E)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795278.png)

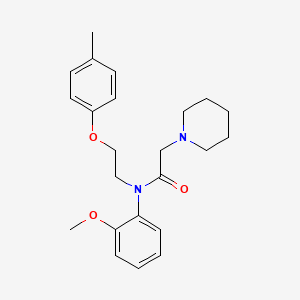
![[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795281.png)
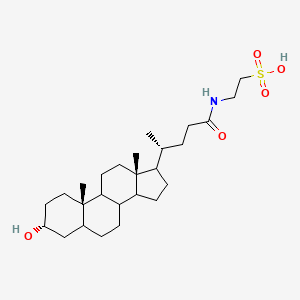
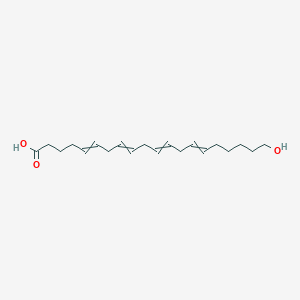
![7-[2-[4-(4-Fluorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10795309.png)
![(E)-7-[3-[(E)-3-hydroxy-4-phenylpent-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795317.png)
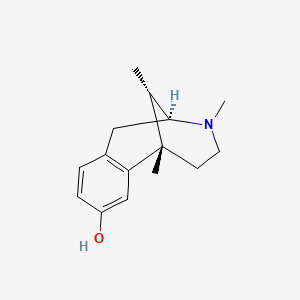
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate;iodide](/img/structure/B10795334.png)
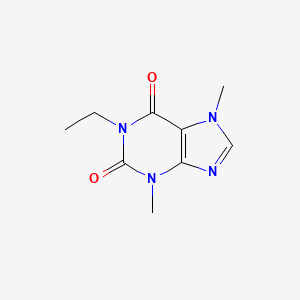
![7-[3-(3-Hydroxy-4-phenylpent-1-enyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10795344.png)
![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)
